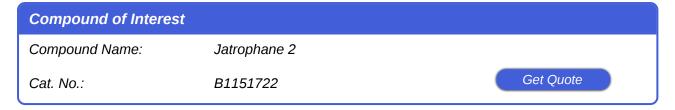


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Application Notes and Protocols for the Structural Elucidaion of Jatrophane 2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of structurally complex natural products exclusively found in the Euphorbiaceae and Thymelaeaceae families.[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include antitumor, cytotoxic, antiviral, and multidrug resistance-reversing properties.[1][2] The intricate three-dimensional architecture of the jatrophane skeleton presents a considerable challenge for structural elucidation.[3] This application note provides a detailed overview of the spectroscopic techniques and protocols required for the complete structural characterization of a representative jatrophane diterpene, herein referred to as Jatrophane 2. The methodologies described are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data for Jatrophane 2

The structural elucidation of **Jatrophane 2** was accomplished through a combination of oneand two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented below is a comprehensive compilation from spectroscopic analyses of a representative jatrophane diterpene.



Table 1: ¹H and ¹³C NMR Spectroscopic Data for Jatrophane 2 (CDCl₃)



Position	δC (ppm)	δΗ (ppm), J (Hz)	Key HMBC Correlations	Key NOESY Correlations
1	40.5	α: 2.56 (d, 14.0)β: 3.95 (d, 14.0)	H-1β to C-2, C- 10, C-11, C-12	H-1β with H-11
2	91.3	-	-	-
3	77.9	4.71 (br s)	H-3 to C-2, C-4, C-5, C-16	H-3 with H-4, H-
4	50.1	2.85 (d, 3.5)	H-4 to C-3, C-5, C-15	H-4 with H-3, H- 5, H-7, H-8, H-13
5	73.9	5.55 (br s)	H-5 to C-3, C-4, C-6, C-7, C-15	H-5 with H-4, H- 17a/b
6	140.8	-	-	-
7	76.8	4.97 (d, 10.0)	H-7 to C-5, C-6, C-8, C-9	H-7 with H-4, H-
8	42.1	α: 2.43 (dd, 15.0, 10.0)β: 2.02 (d, 15.0)	H-8α to C-6, C-7, C-9, C-10	H-8α with H-19; H-8β with H-7
9	208.3	-	-	-
10	52.3	-	-	-
11	135.5	5.22 (d, 16.0)	H-11 to C-1, C-9, C-10, C-12, C-13	H-11 with H-1β, H-12
12	133.2	5.54 (dd, 16.0, 10.0)	H-12 to C-10, C- 11, C-13, C-20	H-12 with H-11, H-13
13	45.2	3.60 (dq, 10.0, 6.5)	H-13 to C-11, C- 12, C-14, C-15, C-20	H-13 with H-4, H- 14, H-20
14	204.7	-	-	-
15	91.8	-	-	-



16	18.6	1.05 (d, 6.4)	H-16 to C-2, C-3, C-4	H-16 with H-3
17	116.5	a: 5.18 (s)b: 4.82 (s)	H-17a/b to C-5, C-6, C-7	H-17a/b with H-5
18	26.9	1.22 (s)	H-18 to C-9, C- 10, C-11, C-19	H-18 with H-9β
19	23.3	1.21 (s)	H-19 to C-9, C- 10, C-11, C-18	H-19 with H-8α
20	18.3	1.22 (d, 6.5)	H-20 to C-12, C- 13, C-14	H-20 with H-13

Note: NMR data is compiled and adapted from representative jatrophane structures in the literature.[4][5][6] Assignments are based on extensive 2D NMR analysis.

Table 2: Additional Spectroscopic Data for Jatrophane 2

Technique	Data	Interpretation
HR-ESI-MS	m/z [M+Na] ⁺	Provides the molecular formula, which is crucial for determining the degree of unsaturation.[1][5]
UV-Vis	λmax (MeOH) nm (log ε)	Indicates the presence of chromophores such as α,β-unsaturated ketones and aromatic rings.[1][7]
IR	νmax (KBr) cm ^{−1}	Reveals the presence of functional groups like hydroxyls (O-H), carbonyls (C=O), and double bonds (C=C).[3][5]

Experimental Protocols



Detailed methodologies for the key experiments required for the structural elucidation of **Jatrophane 2** are provided below.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which is crucial for analyzing complex natural products.[5][8]

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified Jatrophane 2 in 0.5 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

1D NMR Spectra Acquisition:

- ¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.[9]
- ¹³C NMR: Acquire with a spectral width of 220-250 ppm, a relaxation delay of 2-5 s, and a larger number of scans due to the lower natural abundance of ¹³C.[9]

2D NMR Spectra Acquisition:

- COSY (Correlation Spectroscopy): Used to identify proton-proton spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[1][10]
- HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-3 bonds) between protons and carbons, which is essential for assembling the carbon skeleton.
 [1][5][10]
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry.[1]



High-Resolution Mass Spectrometry (HRMS)

Instrumentation: An ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer is typically used.[5]

Procedure:

- Prepare a dilute solution of Jatrophane 2 in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the sample directly into the ESI source.
- Acquire the mass spectrum in positive ion mode to observe the [M+H]+ or [M+Na]+ adducts.
- The high-resolution data allows for the precise determination of the molecular formula.

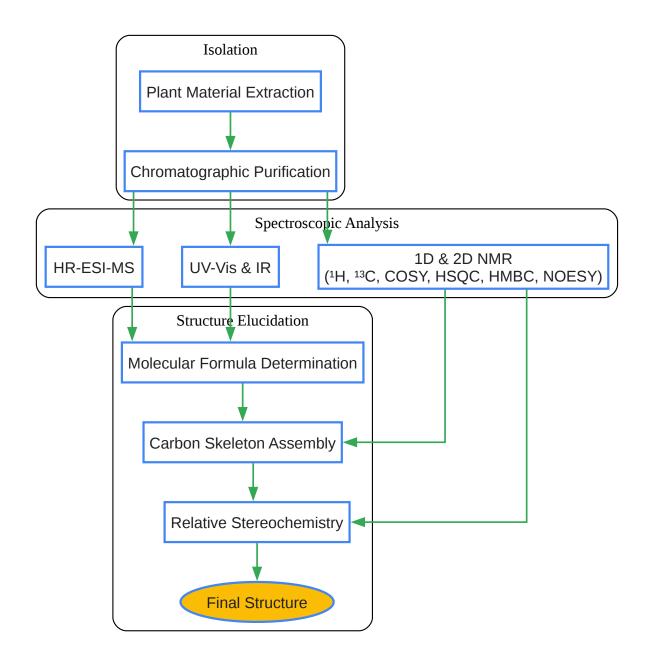
UV-Visible and IR Spectroscopy

- UV-Vis Spectroscopy:
 - Dissolve a small amount of Jatrophane 2 in a UV-transparent solvent like methanol.[11]
 - Record the spectrum over a range of 200-400 nm.[12]
- IR Spectroscopy:
 - Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
 - Record the spectrum from 4000 to 400 cm⁻¹.[12]

Visualizations

Experimental Workflow for Structural Elucidation



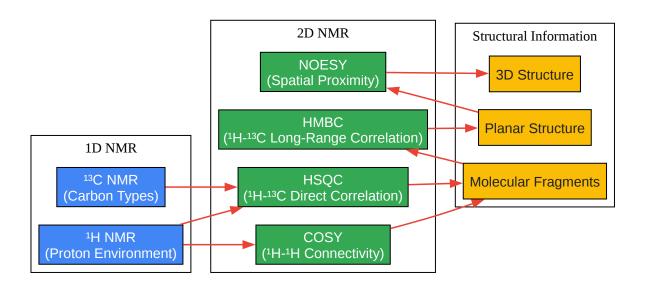


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Caption: Workflow for the isolation and structural elucidation of **Jatrophane 2**.

Logical Relationships in NMR Data Interpretation





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- To cite this document: BenchChem. [Application Notes and Protocols for the Structural Elucidaion of Jatrophane 2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151722#spectroscopic-data-for-jatrophane-2-structural-elucidation]

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